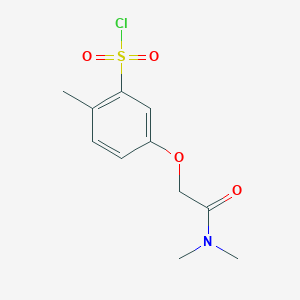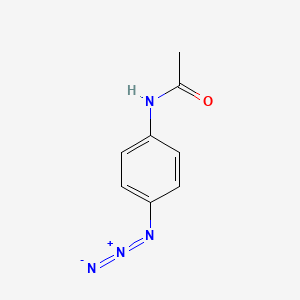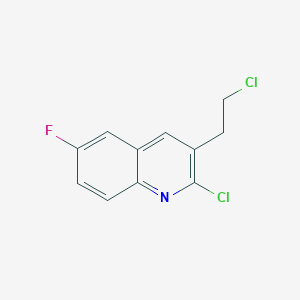
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring an iodine atom attached to a phenyl ring, which is further connected to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- typically involves the reaction of isoindole derivatives with iodine-containing reagents. One common method is the iodination of a pre-formed isoindole-1,3-dione compound using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced isoindole derivatives. Substitution reactions result in the replacement of the iodine atom with other functional groups, leading to a variety of substituted isoindole compounds.
Scientific Research Applications
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the isoindole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-isoindole-1,3(2H)-dione, 2-(4-bromophenyl)-: Similar structure with a bromine atom instead of iodine.
1H-isoindole-1,3(2H)-dione, 2-(4-chlorophenyl)-: Contains a chlorine atom in place of iodine.
1H-isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-: Features a fluorine atom instead of iodine.
Uniqueness
1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing the compound’s biological activity and binding affinity to molecular targets.
Properties
CAS No. |
54376-74-8 |
|---|---|
Molecular Formula |
C14H8INO2 |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8INO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
LQEZVSCWEPAVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)

![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)

